molecular formula C22H22N4O3 B10990969 N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide

Cat. No.: B10990969
M. Wt: 390.4 g/mol
InChI Key: ZCCBPHRTHBNGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a complex organic compound that features both quinoxaline and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline and indole intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions . The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final step typically involves the coupling of the quinoxaline and indole intermediates under conditions that promote the formation of the desired amide bond .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding dihydroquinoxaline form.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxaline and indole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety can inhibit bacterial enzymes, while the indole moiety can interact with various receptors in the body. These interactions can disrupt essential biological processes, leading to the compound’s antimicrobial and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is unique due to the combination of both quinoxaline and indole moieties in its structure. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C22H22N4O3/c1-14(2)25-12-10-15-16(6-5-9-18(15)25)20(27)23-11-13-26-19-8-4-3-7-17(19)24-21(28)22(26)29/h3-10,12,14H,11,13H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

ZCCBPHRTHBNGDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.